![molecular formula C10H16ClNO B13949800 2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one CAS No. 54152-20-4](/img/structure/B13949800.png)
2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AZABICYCLO[310]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- can be achieved through several methods. One common approach involves the cyclization of enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in the bicyclic structure . Another method involves the cyclopropanation of maleimides with N-tosylhydrazones, which is catalyzed by palladium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yields and diastereoselectivity, ensuring the production of the desired isomer . The use of palladium catalysts is common in these processes due to their efficiency and ability to facilitate the formation of the bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
3-AZABICYCLO[3.1.0]HEXANE: This compound shares the same bicyclic structure but lacks the additional functional groups present in 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL-.
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-: This compound is similar but does not have the 1,5-dimethyl substitution.
Uniqueness
The presence of the 2-chloro-1-oxopropyl and 1,5-dimethyl groups in 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54152-20-4 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-7(11)8(13)12-5-9(2)4-10(9,3)6-12/h7H,4-6H2,1-3H3 |
InChI Key |
GYWKAEPCFVQPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2(CC2(C1)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
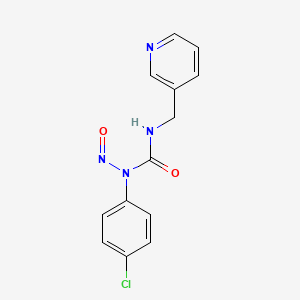
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
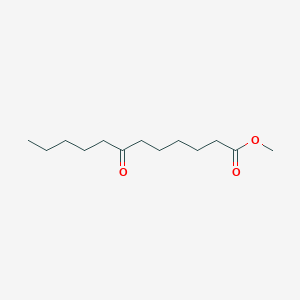
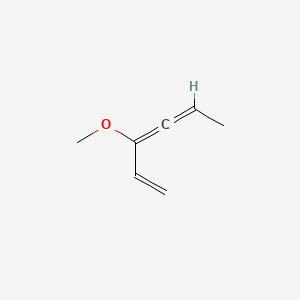
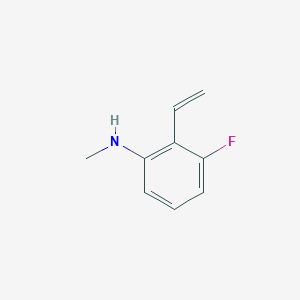
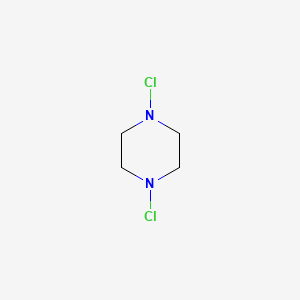
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
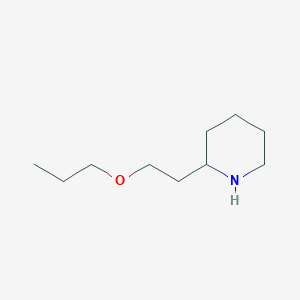
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
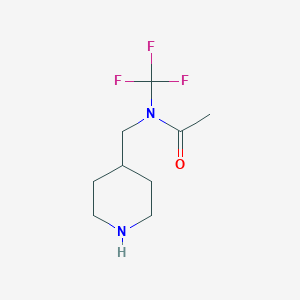
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)

